molecular formula C15H21NO2 B1637420 2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde CAS No. 883542-98-1

2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

Cat. No. B1637420
CAS RN: 883542-98-1
M. Wt: 247.33 g/mol
InChI Key: AIUSVEIXGVNEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde, also known as 2-Methyl-2-propen-1-ol, is a synthetic compound that is widely used in scientific research applications. It is a versatile compound that can be used for a variety of purposes, from synthesis to the study of biochemical and physiological effects. In

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Catalysis by Basic Carbons : Research demonstrates the utility of basic carbons in catalyzing the condensation of benzaldehyde derivatives, leading to precursors for the production of 1,4-dihydropyridine derivatives. These derivatives have expanding applications in pharmaceuticals, notably as calcium channel blockers, showcasing the role of catalysis in drug precursor synthesis (Perozo-Rondón et al., 2006).

  • Enantioselective Arylation : The use of piperidino derivatives as catalysts for the arylation of aldehydes demonstrates their importance in achieving high enantiomeric excesses in synthetic chemistry, which is crucial for the production of chiral pharmaceuticals (Fontes et al., 2004).

Pharmaceutical Intermediates and Drug Discovery

  • Synthesis of 2-Aminopyrimidinones : A study on the synthesis of 2-aminopyrimidinones reveals the role of piperidine in facilitating reactions that lead to compounds with potential for drug development, highlighting the versatility of nitrogen-containing heterocycles in medicinal chemistry (Bararjanian et al., 2010).

  • Chemosensors for pH : The development of chemosensors based on benzaldehyde derivatives emphasizes the role of these compounds in creating sensitive and selective probes for biological and environmental monitoring, with applications ranging from diagnosing diseases to detecting pollutants (Dhawa et al., 2020).

Catalytic Processes and Material Synthesis

  • Zeolite-based Catalysis : Investigations into the use of zeolites for the condensation of benzaldehyde derivatives underscore the significance of catalytic processes in synthesizing intermediates for calcium antagonists and other pharmaceuticals, illustrating the intersection of materials science and chemistry in drug development (Corma et al., 1990).

properties

IUPAC Name

2-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-13-6-4-5-9-16(13)10-11-18-15-8-3-2-7-14(15)12-17/h2-3,7-8,12-13H,4-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUSVEIXGVNEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.